N,N-bis(1H-indol-4-ylmethyl)acetamide
CAS No.:
Cat. No.: VC0612348
Molecular Formula: C20H19N3O
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H19N3O |
---|---|
Molecular Weight | 317.4 g/mol |
IUPAC Name | N,N-bis(1H-indol-4-ylmethyl)acetamide |
Standard InChI | InChI=1S/C20H19N3O/c1-14(24)23(12-15-4-2-6-19-17(15)8-10-21-19)13-16-5-3-7-20-18(16)9-11-22-20/h2-11,21-22H,12-13H2,1H3 |
Standard InChI Key | OPHRHYREINTNTM-UHFFFAOYSA-N |
SMILES | CC(=O)N(CC1=C2C=CNC2=CC=C1)CC3=C4C=CNC4=CC=C3 |
Canonical SMILES | CC(=O)N(CC1=C2C=CNC2=CC=C1)CC3=C4C=CNC4=CC=C3 |
Introduction
Chemical Structure and Properties
Structural Characteristics
N,N-bis(1H-indol-4-ylmethyl)acetamide features a molecular structure comprising two indole rings connected via methylene bridges to a central acetamide group. The compound has the molecular formula C₂₀H₁₉N₃O with a molecular weight of 317.38 g/mol . The structure can be conceptualized as follows:
-
Two indole heterocycles with nitrogen atoms at position 1
-
Two methylene (-CH₂-) bridges extending from position 4 of each indole ring
-
A central acetamide group (-NHCOCH₃) connecting the two methylene bridges
This arrangement creates a flexible molecular architecture that potentially allows for various conformational states, which could influence its interaction with biological targets.
Biological Activities and Applications
Chemical and Industrial Applications
Beyond potential pharmaceutical applications, N,N-bis(1H-indol-4-ylmethyl)acetamide may find utility in:
-
Synthetic organic chemistry as a building block for more complex molecular architectures
-
Development of fluorescent probes, leveraging the fluorescent properties often exhibited by indole derivatives
-
Material science applications, particularly in the development of specialty polymers or functional materials
Related indole-containing compounds have been utilized in polymer chemistry for the preparation of polyimides with excellent solubility in organic solvents such as N-methyl-2-pyrrolidinone (NMP), N,N-dimethylacetamide, and N,N-dimethylformamide . The structural features of N,N-bis(1H-indol-4-ylmethyl)acetamide suggest potential applications in similar areas.
Comparative Analysis and Structure-Activity Relationships
Comparison with Related Indole Derivatives
Table 1 presents a comparative analysis of N,N-bis(1H-indol-4-ylmethyl)acetamide with structurally related indole derivatives, highlighting key structural and functional differences.
Table 1: Comparative Analysis of N,N-bis(1H-indol-4-ylmethyl)acetamide and Related Indole Derivatives
The comparative analysis highlights the structural uniqueness of N,N-bis(1H-indol-4-ylmethyl)acetamide, particularly its incorporation of two indole moieties connected through an acetamide linker. This structural arrangement distinguishes it from many other indole derivatives and may confer unique chemical and biological properties.
Structure-Activity Relationship Considerations
Structure-activity relationship studies on related indole derivatives have demonstrated that structural modifications can significantly influence their binding affinities and selectivity profiles. For example, research on bis(4-fluorophenyl) compounds has shown that structural modifications can greatly improve affinity and selectivity for targets such as the dopamine transporter (DAT) .
By analogy, the specific arrangement of the two indole moieties in N,N-bis(1H-indol-4-ylmethyl)acetamide might confer unique binding properties to biological targets, though specific studies would be needed to confirm this hypothesis. The presence of two indole rings could potentially enhance binding through increased interaction opportunities, while the flexible methylene bridges might allow for conformational adaptation to binding pockets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume